3-Bromo-4-isobutoxybenzaldehyde
Description
3-Bromo-4-isobutoxybenzaldehyde (C${11}$H${13}$BrO$2$) is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and an isobutoxy group (-OCH$2$CH(CH$3$)$2$) at the 4-position of the aromatic ring. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.
Properties
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYHTNZFODJWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isobutoxybenzaldehyde typically involves the bromination of 4-isobutoxybenzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 3-Bromo-4-isobutoxybenzoic acid.
Reduction: Formation of 3-Bromo-4-isobutoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-4-isobutoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: As a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: As a precursor in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isobutoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine atom and the aldehyde group. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Bromo-4-isobutoxybenzaldehyde, we compare it with structurally related benzaldehyde derivatives (Table 1). Key parameters include substituent effects, physicochemical properties, and reactivity.
Table 1: Comparative Analysis of Substituted Benzaldehydes
Substituent Effects on Reactivity
- Bromine Position : Unlike 4-bromobenzaldehyde, where bromine is para to the aldehyde group, the 3-bromo substituent in the target compound creates meta-directing effects, altering regioselectivity in further functionalization.
- Isobutoxy vs. Methoxy : The isobutoxy group introduces significant steric bulk compared to methoxy, reducing crystallization efficiency (lower melting point estimate) and slowing reactions like nucleophilic aromatic substitution. For example, 4-methoxybenzaldehyde undergoes nitration 10–20× faster than this compound due to reduced steric hindrance.
Physicochemical Properties
- Solubility: The isobutoxy group enhances lipophilicity, making this compound more soluble in nonpolar solvents (e.g., dichloromethane) than 4-bromobenzaldehyde but less soluble in water than 4-methoxybenzaldehyde.
- Thermal Stability: Bromine’s electron-withdrawing effect increases thermal stability compared to non-halogenated analogs. However, decomposition occurs above 300°C, similar to 4-(bromomethyl)benzaldehyde.
Research Implications
The unique steric and electronic profile of this compound positions it as a versatile intermediate for synthesizing complex molecules. Its comparison with simpler analogs underscores the trade-offs between reactivity and steric demand, guiding tailored applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science.
Biological Activity
3-Bromo-4-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol. It is characterized by the presence of a bromine atom at the 3-position and an isobutoxy group at the 4-position of the benzaldehyde structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves the bromination of 4-isobutoxybenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted in solvents like dichloromethane or acetonitrile under reflux conditions.
Chemical Reactions
This compound can undergo several chemical reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction: The aldehyde can be reduced to yield alcohol derivatives.
The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to interact with various biological molecules, including enzymes and proteins. This interaction may lead to covalent modifications or non-covalent interactions that can alter enzyme activity and metabolic pathways.
Case Studies and Research Findings
-
Tyrosinase Inhibition:
- A study investigated the inhibitory effects of benzaldehyde derivatives on mushroom tyrosinase, an enzyme involved in melanin production. Compounds similar to this compound exhibited significant inhibitory activity, with some analogs showing IC50 values much lower than that of standard inhibitors like kojic acid .
- In particular, certain derivatives demonstrated up to 220 times greater inhibition compared to kojic acid, suggesting that structural modifications significantly enhance biological activity.
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Antimicrobial Properties:
- Compounds with similar structural features have been reported to exhibit antimicrobial properties. For instance, benzylamine derivatives have shown potential antibacterial effects against various pathogens, indicating that this compound may also possess similar activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromobenzaldehyde | Lacks isobutoxy group | Moderate reactivity |
| 4-Isobutoxybenzaldehyde | Lacks bromine substituent | Reduced electrophilicity |
| 3-Bromo-4-hydroxybenzaldehyde | Hydroxy group present | Potential antioxidant properties |
| 3-Bromo-4-isobutylbenzoic acid | Similar structure but with carboxylic acid | Enhanced solubility and reactivity |
This table illustrates how the presence of specific functional groups in these compounds influences their reactivity and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
